3-(benzenesulfonyl)-1-benzyl-4-methyl-6-phenyl-1,2-dihydropyridin-2-one
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-benzyl-4-methyl-6-phenylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO3S/c1-19-17-23(21-13-7-3-8-14-21)26(18-20-11-5-2-6-12-20)25(27)24(19)30(28,29)22-15-9-4-10-16-22/h2-17H,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFBODQXMGNAAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=C1)C2=CC=CC=C2)CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The identification of a compound’s targets is a crucial step in understanding its mechanism of action. This process often involves complex bioinformatics and experimental procedures.
Mode of Action
The exact mode of action of CHEMBL562654 is not fully elucidated. Understanding how a compound interacts with its targets is essential for predicting its effects. This typically involves studying the compound’s structure and its binding affinity to its targets.
Biochemical Pathways
It’s known that compounds can affect various biochemical pathways, leading to changes in cellular processes.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and its overall effect on the body.
Result of Action
Understanding these effects can provide insights into the compound’s therapeutic potential and possible side effects.
Action Environment
The environment in which CHEMBL562654 acts can influence its efficacy and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s action.
Biological Activity
3-(benzenesulfonyl)-1-benzyl-4-methyl-6-phenyl-1,2-dihydropyridin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be broken down into key functional groups that contribute to its biological activity. The presence of a benzenesulfonyl group enhances its solubility and reactivity, while the dihydropyridine moiety is known for its role in various pharmacological activities.
Biological Activity
The biological activities of this compound can be categorized into several key areas:
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit potent antioxidant properties. For instance, analogs of dihydropyridinones have been shown to scavenge free radicals effectively, suggesting that the compound may also possess significant antioxidant capabilities .
2. Tyrosinase Inhibition
Tyrosinase is an enzyme critical in melanin biosynthesis. In studies involving related dihydropyridinone compounds, it was observed that they effectively inhibit tyrosinase activity, which could be beneficial in treating hyperpigmentation disorders. The inhibition mechanism involves competitive binding to the enzyme's active site .
3. Cytotoxic Effects
Cytotoxicity assays conducted on various cancer cell lines have demonstrated that related compounds can induce apoptosis in a concentration-dependent manner. For example, certain derivatives showed significant cytotoxicity against B16F10 melanoma cells without affecting normal cells at lower concentrations .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Tyrosinase Inhibition | Competitive inhibition of tyrosinase | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Study: Tyrosinase Inhibition
In a detailed study, several analogs of this compound were tested for their ability to inhibit mushroom tyrosinase. The results indicated that these compounds could significantly reduce tyrosinase activity in vitro, with some analogs outperforming traditional inhibitors like kojic acid .
Cytotoxicity Assessment
A cytotoxicity study was performed on B16F10 cells using various concentrations of the compound. The results showed that at concentrations below 20 µM, the compound did not exhibit cytotoxic effects; however, at higher concentrations, it induced significant cell death through apoptosis pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The comparison of this compound with analogs requires structural, electronic, and functional analyses. Below is a framework for such comparisons, based on methodologies highlighted in the provided evidence:
Structural Comparison Using Crystallographic Tools
- SHELX Suite: SHELXL refines bond lengths, angles, and torsion angles, enabling precise comparisons with analogs. For example, the benzenesulfonyl group in this compound likely induces distinct steric and electronic effects compared to sulfonamide or ester groups in related dihydropyridinones .
- ORTEP-3 : Visualizations of thermal ellipsoids and molecular packing (e.g., π-π stacking of phenyl groups) can differentiate this compound from analogs lacking bulky substituents .
Functional Group Influence
- Benzenesulfonyl vs. Sulfonamide Groups: The sulfonyl group’s electron-withdrawing nature may reduce basicity at the pyridinone ring compared to sulfonamide-containing analogs.
- Benzyl vs.
Hypothetical Data Table for Comparative Analysis
Note: Specific data for this compound are unavailable in the provided evidence. The table below illustrates a typical comparative framework.
| Compound | Substituents | Bond Length (C-SO₂, Å) | Melting Point (°C) | LogP |
|---|---|---|---|---|
| Target Compound | 3-Benzenesulfonyl, 1-benzyl | ~1.76 (hypothetical) | 180–185 (hypothetical) | 3.5 |
| 3-Sulfonamide Analog | 3-Sulfonamide, 1-methyl | 1.73 | 160–165 | 2.1 |
| 1-Alkyl-6-phenyl Dihydropyridinone | 1-Ethyl, 6-phenyl | N/A | 150–155 | 2.8 |
Limitations of Current Evidence
The provided sources focus on crystallographic software (e.g., SHELX, ORTEP-3) rather than the target compound’s specific properties or analogs. Consequently, direct comparisons of reactivity, biological activity, or synthetic routes cannot be substantiated here. Future studies should integrate experimental data from crystallography, spectroscopy, and bioassays for a comprehensive analysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
